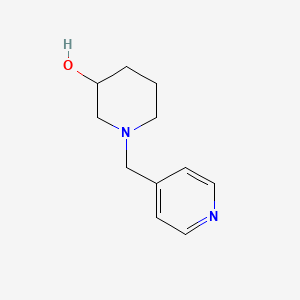

1-Pyridin-4-ylmethyl-piperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQHUUFCECELJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671482 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-41-1 | |

| Record name | 1-(4-Pyridinylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profile and Biological Activities of 1 Pyridin 4 Ylmethyl Piperidin 3 Ol Derivatives

Exploration of Potential Biological Activities

The inherent chemical properties of the piperidine (B6355638) and pyridine (B92270) rings, including their basicity and potential for hydrogen bonding and metal coordination, contribute to their diverse biological interactions. evitachem.comnih.gov Researchers have synthesized and evaluated numerous derivatives of 1-Pyridin-4-ylmethyl-piperidin-3-ol, revealing a broad spectrum of pharmacological effects.

Neuropharmacological Effects and Modulation of Neurotransmitter Systems

Derivatives of the this compound scaffold have been investigated for their potential to interact with the central nervous system. The piperidine nucleus is a common feature in many neuroactive compounds, and its combination with a pyridine ring allows for modulation of various neurotransmitter systems. researchgate.net

Research has explored the role of these compounds as ligands for various receptors, including serotonin (B10506) and acetylcholine (B1216132) receptors. evitachem.com For instance, early analogs of piperidine-pyridine conjugates were investigated as serotonin receptor modulators. evitachem.com The specific substitution patterns on both the piperidine and pyridine rings are crucial in determining the affinity and selectivity of these compounds for different receptor subtypes. For example, some piperazine (B1678402) derivatives with a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor. researchgate.net

The flexibility of the piperidine ring and the electronic properties of the pyridine ring enable these molecules to adopt conformations that facilitate binding to receptor sites, potentially influencing neuronal signaling pathways. While many of these compounds are still in the exploratory phase, their ability to interact with key neurological targets underscores their potential for the development of new treatments for neurological and psychiatric disorders.

Antineoplastic and Anticancer Properties

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. evitachem.comresearchgate.net The piperidine moiety is present in numerous compounds with demonstrated anticancer activity. nih.govmdpi.com

Studies have shown that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov For example, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have been developed as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a drug target for certain cancers. nih.gov These inhibitors have demonstrated strong antiproliferative activity against several leukemia and solid tumor cells. nih.gov

Furthermore, some pyridine-linked triazolotriazine derivatives have shown excellent anticancer activity against hepatocellular carcinoma (HepG2) cells. reading.ac.uk The mechanism of action for these anticancer effects can be multifaceted, including the inhibition of crucial enzymes involved in cancer progression, such as receptor tyrosine kinases, and the disruption of cell cycle regulation. nih.govelsevierpure.com The ability to modify the structure of these derivatives allows for the optimization of their anticancer potency and selectivity. reading.ac.uk

Table 1: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 12f | HepG2 | 5.736 | reading.ac.uk |

| 12g | HepG2 | 3.06 | reading.ac.uk |

| 11a | MDA-MB-231 | 11.35 | reading.ac.uk |

| 11f | MDA-MB-231 | 12.21 | reading.ac.uk |

| 12d | HT-29 | 9.6 | reading.ac.uk |

| Crizotinib (Reference) | HepG2 | 5.15 | reading.ac.uk |

| Crizotinib (Reference) | MCF7 | 6.65 | reading.ac.uk |

This table is for illustrative purposes and includes data for related pyridine and piperidine derivatives to highlight their anticancer potential.

Antimicrobial, Antiviral, and Antifungal Activities

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govopenaccessjournals.com Consequently, derivatives of this compound have been explored for their potential to combat various pathogens. evitachem.comresearchgate.net

Research has demonstrated that certain piperidine derivatives exhibit significant antibacterial and antifungal activity against a range of microorganisms. researchgate.netbiomedpharmajournal.org For instance, some synthesized piperidin-4-one derivatives have shown good activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as antifungal activity against various Microsporum and Trichophyton species. biomedpharmajournal.org The introduction of different functional groups onto the piperidine and pyridine rings can enhance the antimicrobial potency of these compounds. biomedpharmajournal.org

In addition to antibacterial and antifungal properties, the antiviral potential of pyridine-containing compounds has also been a subject of investigation. nih.gov The ability of these molecules to interfere with viral replication processes makes them promising candidates for the development of new antiviral therapies. nih.gov

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives

| Compound Type | Test Organism | Activity | Reference |

| Piperidin-4-one derivatives | Staphylococcus aureus | Good | biomedpharmajournal.org |

| Piperidin-4-one derivatives | E. coli | Good | biomedpharmajournal.org |

| Piperidin-4-one derivatives | Bacillus subtilis | Good | biomedpharmajournal.org |

| Piperidin-4-one derivatives | M. gypseum, M. canis | Active | biomedpharmajournal.org |

| Piperidin-4-one derivatives | T. mentagrophytes, T. rubrum | Active | biomedpharmajournal.org |

| Piperidin-4-one derivatives | C. albicans | Active | biomedpharmajournal.org |

This table provides a general overview of the antimicrobial potential of related piperidine structures.

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Piperidine and its derivatives have been shown to possess both anti-inflammatory and antioxidant properties. researchgate.netnih.govresearchgate.net

The anti-inflammatory effects of these compounds may be attributed to their ability to modulate inflammatory pathways. For example, some novel pyrimidine-pyridine hybrids have been reported to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. nih.gov

The antioxidant activity of piperidine derivatives is often linked to their capacity to scavenge free radicals and reduce oxidative damage. researchgate.netnih.gov The presence of hydroxyl groups and the nitrogen atoms in the heterocyclic rings can contribute to this antioxidant potential. researchgate.netresearchgate.net Studies on various piperidine-containing compounds have demonstrated their effectiveness in different antioxidant assays. researchgate.netnih.gov

Other Pharmacological Activities (e.g., antidiabetic)

The versatility of the this compound scaffold extends to other potential therapeutic areas, including the management of diabetes. ijnrd.org While research in this specific area for this exact compound is emerging, related piperidine and pyridine derivatives have shown promise. For instance, some pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to effectively lower blood glucose levels. nih.gov The mechanism for such effects can involve the stimulation of glucose uptake into muscle and fat cells. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the observed biological activities is crucial for the rational design of more potent and selective drug candidates. The interaction of this compound derivatives with their biological targets is governed by their three-dimensional structure and the spatial arrangement of their functional groups. evitachem.com

The mechanism of action often involves the binding of these compounds to the active sites of enzymes or to specific receptors, thereby modulating their function. For example, in their role as enzyme inhibitors, these derivatives can block the catalytic activity of enzymes crucial for disease progression. nih.gov As receptor modulators, they can either activate (agonist) or block (antagonist) receptor signaling, leading to a physiological response.

Docking studies and enzyme kinetics have been employed to elucidate the binding modes of these compounds. nih.gov For instance, competitive inhibition has been identified as a mechanism for some LSD1 inhibitors, where the compound competes with the natural substrate for binding to the enzyme's active site. nih.gov The pyridine ring's ability to participate in hydrogen bonding and π-stacking interactions, along with the conformational flexibility of the piperidine ring, are key determinants of their binding affinity and selectivity. evitachem.com

Enzyme Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against several key enzyme families implicated in cancer, inflammation, and metabolic disorders.

Lysine Specific Demethylase 1 (LSD1) Inhibition

A series of compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation. nih.govnih.gov LSD1 is considered a significant drug target for certain cancers due to its role in maintaining methylation levels at histone H3 lysine 4 (H3K4). nih.govnih.gov

Research has led to the development of LSD1 inhibitors with Ki values as low as 29 nM. nih.gov These compounds act as competitive inhibitors against the dimethylated H3K4 substrate. nih.gov Notably, they exhibit high selectivity (over 160-fold) against the related enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which is a desirable trait to avoid off-target effects related to neurotransmitter degradation. nih.govnih.gov Docking studies suggest the central pyridine ring of these inhibitors engages in favorable hydrophobic and electrostatic interactions within the enzyme's active site. nih.gov The inhibition of LSD1 by these potent derivatives leads to an increase in cellular H3K4 methylation and effectively suppresses the proliferation of various leukemia and solid tumor cells. nih.gov

Table 1: Inhibitory Activity of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives against LSD1, MAO-A, and MAO-B

| Compound | LSD1 Ki (μM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity Index (MAO-A/LSD1) | Selectivity Index (MAO-B/LSD1) |

|---|---|---|---|---|---|

| 5 | 0.046 ± 0.005 | >10 | >10 | >217 | >217 |

| 16 | 0.033 ± 0.003 | >10 | >10 | >303 | >303 |

| 17 | 0.029 ± 0.003 | 4.7 ± 0.6 | 6.8 ± 0.9 | 162 | 234 |

| 22 | 0.038 ± 0.004 | >10 | >10 | >263 | >263 |

Data sourced from reference nih.gov.

Kinase Inhibition (e.g., PI3 Kinase, CDK2, Anaplastic Lymphoma Kinase, c-ros Oncogene 1 Kinase, B-raf)

The pyridine and piperidine moieties are key pharmacophores in the design of inhibitors for protein kinases, enzymes that play a central role in cellular signaling pathways. ed.ac.ukresearchgate.net Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. ed.ac.uk

Anaplastic Lymphoma Kinase (ALK): Piperidine-3-ol-derived pyrrolotriazines have been developed as inhibitors of ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. nih.gov The stereochemistry of the piperidine ring significantly impacts the in vivo inhibitory activity. nih.gov Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives have shown exceptional enzymatic activity, with IC50 values under 0.5 nM against both wild-type ALK and the crizotinib-resistant L1196M mutant. nih.gov

c-ros Oncogene 1 (ROS1) Kinase: The aforementioned 1H-pyrazolo[3,4-b]pyridine derivatives that potently inhibit ALK also act as extremely potent inhibitors of ROS1, another receptor tyrosine kinase involved in NSCLC, with an IC50 value below 0.5 nM. nih.gov Other research into 4-(Pyridin-4-yl)-1H-pyrazole derivatives identified compounds with moderate ROS1 inhibitory activity (IC50 of 6.25 μM). elsevierpure.comresearchgate.net

Phosphoinositide 3-Kinase (PI3K): A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized as potent inhibitors of PI3Kδ, a target for anti-cancer agents. nih.gov Two compounds from this series, A5 and A8, demonstrated IC50 values of 1.3 nM and 0.7 nM, respectively, showing potency equivalent to or greater than the known inhibitor idelalisib. nih.gov These compounds also displayed excellent selectivity for the PI3Kδ isoform over the α, β, and γ isoforms. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. google.com Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent CDK2 inhibitors, with one promising compound exhibiting a CDK2/cyclin A2 IC50 of 64.42 nM. nih.gov Other pyrazolopyridine and furopyridine derivatives have also been identified as active CDK2 inhibitors, with one compound showing an IC50 of 0.24 µM, more potent than the reference compound roscovitine. semanticscholar.org

B-raf Kinase: The V600E mutation in B-Raf kinase leads to constitutive activation of the MAPK signaling pathway and is found in about 7% of all cancers. nih.gov Through structure-based design, a series of pyrazolopyridine inhibitors of B-RafV600E were developed, evolving from an initial pyridine-based lead compound. nih.gov Optimization of this scaffold led to potent inhibitors that demonstrated significant antitumor activity in vivo. nih.gov

Table 2: Inhibitory Activity of Pyridine/Piperidine Derivatives against Various Kinases

| Kinase Target | Derivative Class | Potency (IC50) |

|---|---|---|

| ALK (L1196M Mutant) | 1H-pyrazolo[3,4-b]pyridines | <0.5 nM |

| ROS1 | 1H-pyrazolo[3,4-b]pyridines | <0.5 nM |

| PI3Kδ | 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | 0.7 - 1.3 nM |

| CDK2/cyclin A2 | N-(pyridin-3-yl)pyrimidin-4-amines | 64.42 nM |

| CDK2/cyclin A2 | 2-chloro-nicotinonitrile derivative | 0.24 µM |

| ROS1 | 4-(Pyridin-4-yl)-1H-pyrazoles | 6.25 µM |

Data sourced from references nih.govelsevierpure.comnih.govnih.govsemanticscholar.org.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) is the key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is a primary target for anti-inflammatory drugs. nih.gov There are at least two isoforms, COX-1 and COX-2, with COX-2 playing a major role in inflammation. nih.gov Derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of these enzymes. nih.govmdpi.com

A study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives revealed that these compounds could potentially inhibit both COX-1 and COX-2, with IC50 values comparable to the known anti-inflammatory drug meloxicam. nih.gov In another study, 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and found to inhibit the COX-2 isoform more effectively than meloxicam, demonstrating their potential as anti-inflammatory agents. mdpi.com

Inhibition of Enzymes in Metabolic Pathways

The this compound scaffold and its analogs have been explored as modulators of enzymes involved in metabolic pathways, which are critical targets for diseases like diabetes and obesity.

Acetyl-CoA Carboxylase (ACC): Piperidine derivatives have been specifically designed as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. google.com The inhibition of ACC is a therapeutic strategy for the treatment of metabolic disorders, including obesity and diabetes. google.com

Pyruvate Kinase M2 (PKM2): The PKM2 isoform plays a significant role in cancer metabolism. While most research focuses on inhibition, novel sulfonamide derivatives containing a pyridin-3-ylmethyl piperazine moiety were discovered to be potent activators of PKM2. nih.gov One compound, 8k, showed a half-maximal activation concentration (AC50) of 0.056 µM, which was more potent than the positive control. nih.gov This compound also exhibited significant anti-proliferative activity against multiple cancer cell lines while showing little toxicity to normal cells. nih.gov

Receptor Binding and Modulation

Neurotransmitter Receptor Interactions

Derivatives containing the piperidine-pyridine framework have shown significant activity at various neurotransmitter receptors, indicating their potential for treating central nervous system (CNS) disorders.

Histamine (B1213489) H3 and Sigma-1 Receptors: A series of piperidine-based compounds have been designed as dual-acting ligands for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov Both receptors are considered relevant targets for treating various CNS disorders, including pain. nih.gov The piperidine moiety was found to be a critical structural feature for this dual activity, as it is involved in an essential salt bridge interaction with the σ1R binding pocket. nih.gov

Dopamine (B1211576) D4 Receptor: Novel 3- or 4-benzyloxypiperidine scaffolds have been discovered and characterized as antagonists of the dopamine D4 receptor (D4R). nih.gov The D4R is highly expressed in brain regions associated with motor control and cognition. nih.gov Several of these new antagonists displayed high potency, with Ki values in the nanomolar range (e.g., 165 nM and 166 nM for compounds 8w and 8p, respectively). nih.gov

Nicotinic and Serotonin Receptors: The 3-(piperidin-4-ylmethoxy)pyridine chemical class has also been reported to act as nicotinic receptor ligands. nih.gov Additionally, various heterocyclic compounds containing pyridine or related azepine rings have been developed as agonists for the serotonin 5-HT2A receptor, highlighting the scaffold's versatility in CNS drug discovery. wikipedia.org

Table 3: Binding Affinity of Piperidine Derivatives at Neurotransmitter Receptors

| Receptor Target | Derivative Class | Activity | Binding Affinity (Ki) |

|---|---|---|---|

| Dopamine D4 | 4-fluoro-3-methylbenzyl-piperidine | Antagonist | 166 nM |

| Dopamine D4 | N-benzyl-piperidine derivative | Antagonist | 165 nM |

| Dopamine D4 | 6-chloro-2-indole-piperidine | Antagonist | 319 nM |

Data sourced from reference nih.gov.

Opioid Receptor Antagonism (e.g., Kappa Opioid Receptor)

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target in the central nervous system involved in mediating nociception, mood, and consciousness. wikipedia.org The dysregulation of the KOR system has been linked to addiction. wikipedia.org Derivatives of the piperidine scaffold have been investigated for their potential to act as opioid receptor antagonists.

In one such investigation, a library of compounds was synthesized based on the (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core, a known potent, non-selective opioid pure antagonist. nih.gov The aim was to identify compounds with selective antagonist activity. Through screening their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, a functional assay that measures G-protein activation, specific derivatives were identified. For instance, one compound from this library was characterized as a µ/κ opioid receptor pure antagonist, with minimal affinity for the δ-opioid receptor. nih.gov This demonstrates that modifying the piperidine structure is a viable strategy for developing opioid receptor antagonists with specific selectivity profiles.

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors constitute a large family of transmembrane receptors that respond to a wide array of extracellular stimuli, including neurotransmitters and hormones, thereby regulating numerous physiological processes. nih.gov The this compound framework and its analogs are known to interact with various GPCRs beyond the opioid family.

One notable example is the histamine H3 receptor (H3R), a GPCR highly expressed in the central nervous system where it modulates neurotransmission. nih.gov The H3R is considered a therapeutic target for several CNS disorders. nih.gov Research into dual-acting ligands has led to the design of piperidine-based compounds that target both the H3R and the sigma-1 receptor. The piperidine moiety within these structures has been identified as a critical feature for this dual activity. nih.gov The protonated form of the piperidine ring is believed to form a crucial salt bridge interaction within the σ1R binding pocket, which is essential for high biological activity. nih.gov This highlights the structural importance of the piperidine core in facilitating interactions with specific GPCRs.

Disruption of Cellular Pathways (e.g., cell cycle)

The pyridine structural motif is present in many compounds investigated for their anticancer properties. These agents can exert their effects by interfering with fundamental cellular processes, such as the cell cycle.

A study evaluating a series of pyridine and pyrimidine (B1678525) derivatives assessed their impact on the cell cycle and apoptosis in a panel of human cancer cell lines, including breast (MCF7), lung (H460), and colon (HCT116) cancer lines. nih.gov Certain derivatives demonstrated significant inhibitory effects on cancer cell proliferation. nih.gov Further investigation into the mechanisms of the most potent compounds revealed their ability to induce changes in the cell cycle distribution and trigger apoptosis in the tested cancer cells. nih.gov This line of research indicates that pyridine-containing scaffolds can serve as a foundation for developing novel therapeutic agents that target the cellular machinery of cancer cells. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methods

The development of novel therapeutic agents based on the this compound scaffold requires a robust evaluation process using both laboratory-based assays and preclinical animal models.

Cellular Assays for Biological Activity

Cellular assays are fundamental tools for the initial screening and characterization of the biological activity of new chemical entities. These in vitro tests provide crucial data on a compound's potency and mechanism of action at the cellular level.

For compounds with potential anticancer activity, a common approach involves screening against a panel of human cancer cell lines. nih.gov Assays measuring cell viability and proliferation, such as the MTT or SRB assays, are used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). To understand the mechanism, further assays can be employed to analyze the cell cycle (e.g., using flow cytometry) and detect apoptosis (e.g., using annexin (B1180172) V staining). nih.gov

In the context of antimicrobial discovery, cellular assays are used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov For example, in the search for anti-tuberculosis agents, piperidinol derivatives were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The MIC values, representing the lowest concentration of the drug that prevents visible growth, were determined for a library of synthesized analogs. nih.gov

The table below shows a selection of anti-tuberculosis activity data for synthesized piperidinol derivatives.

| Compound ID | Stereochemistry | Substituent (Aryl C-ring) | MIC (µg/mL) |

| 4b | R | p-Chloro | 1.4 |

| 4m | S | p-Trifluoromethyl | 1.7 |

| 1 | - | - | 1.5 |

| Data sourced from a study on piperidinol analogs with anti-tuberculosis activity. nih.gov |

Preclinical Animal Models for Efficacy and Safety Profile Assessment

Following promising in vitro results, compounds are advanced to in vivo testing in preclinical animal models to assess their efficacy and safety in a whole-organism context. The choice of animal model is critical and should ideally recapitulate the underlying pathology and behavioral symptoms of the human disease. nih.gov A standardized framework for selecting the most appropriate model helps to improve the predictive validity of these studies. nih.gov

For evaluating the analgesic potential of piperidine derivatives targeting pain pathways, various rodent models of nociceptive and neuropathic pain are utilized. nih.gov These models can include thermal pain assays (e.g., hot plate test), mechanical allodynia tests (e.g., von Frey filaments), and models of nerve injury-induced neuropathic pain. nih.govnih.gov The goal is to demonstrate that the test compound can alleviate pain-related behaviors in these models. nih.gov

In the development of dual H3/σ1 receptor ligands for pain, lead compounds were evaluated in both nociceptive and neuropathic pain models to confirm their analgesic activity. nih.gov Similarly, in anti-tuberculosis drug discovery, active compounds from cellular assays were tested in vivo for efficacy, although some promising candidates were halted due to the observation of side effects. nih.gov These preclinical studies are essential for making informed decisions about which compounds should proceed to clinical development. nih.gov

Medicinal Chemistry and Drug Discovery Aspects of 1 Pyridin 4 Ylmethyl Piperidin 3 Ol

Structure-Activity Relationship (SAR) Studies on 1-Pyridin-4-ylmethyl-piperidin-3-ol and Related Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, these studies have provided critical insights into the roles of its constituent parts.

The piperidine (B6355638) ring is a common motif in many bioactive compounds and its substitution pattern and stereochemistry are crucial for target engagement. The introduction of substituents on the piperidine ring can significantly modulate the pharmacological properties of the molecule. For instance, the stereochemistry of piperidin-3-ol derivatives can influence target selectivity, with different enantiomers exhibiting differential receptor binding affinities. The spatial orientation of substituents on the piperidine ring can significantly influence binding affinity and selectivity towards specific biological targets. evitachem.com

The stereochemical configuration of substituents on the piperidine ring has been shown to have a profound effect on the biological activity of related compounds. In a series of piperidin-4-one derivatives, the stereochemistry was found to be a key determinant of their antibacterial, antifungal, and anthelmintic activities. evitachem.com The conformational analysis of these compounds, often determined by NMR spectroscopy, reveals the preferred spatial arrangement of the substituents, which in turn affects their interaction with biological macromolecules.

The table below illustrates the impact of piperidine ring substituents on the activity of related compounds.

| Compound/Analog | Substitution on Piperidine Ring | Observed Effect on Activity |

| Analog A | Methyl group at C-3 | Can influence conformation and binding affinity. |

| Analog B | Phenyl group at C-2 and C-6 | Affects overall lipophilicity and steric bulk. |

| Analog C | Alkyl group at C-4 | Can modulate potency and selectivity. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related piperidine derivatives.

The pyridine (B92270) moiety in this compound plays a pivotal role in its biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. nih.gov Furthermore, the position of the nitrogen atom within the aromatic ring (e.g., 2-, 3-, or 4-pyridyl) can influence the molecule's basicity and electronic properties, thereby affecting its binding affinity and pharmacokinetic profile. nih.gov

SAR studies on related compounds have shown that substitutions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can alter its pKa and its ability to engage in specific interactions with a target protein. In a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, modifications of the pyridine ring were explored to optimize their inhibitory activity against Bloom helicase. nih.gov

The following table summarizes the influence of the pyridine moiety and its substitution pattern on biological activity.

| Pyridine Moiety Feature | Impact on Biological Activity |

| Position of Nitrogen (e.g., 4-pyridyl) | Influences basicity and potential for hydrogen bonding. |

| Substitution with Electron-Withdrawing Groups | Can enhance binding to specific targets. |

| Substitution with Electron-Donating Groups | Can modulate pharmacokinetic properties. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyridine derivatives.

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can significantly impact the biological activity of this compound. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the active site of a target protein. The position of the hydroxyl group is critical; for instance, a hydroxyl at the 3-position may offer different hydrogen bonding opportunities compared to a hydroxyl at the 4-position, leading to variations in binding affinity and selectivity. nih.gov

The presence or absence of the hydroxyl group can dramatically alter the compound's pharmacological profile. In many cases, the removal or modification of the hydroxyl group leads to a significant loss of activity, highlighting its importance for target engagement.

The methylene (B1212753) linker connecting the pyridine and piperidine rings provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to a biological target. The length and nature of this linker can be modified to explore the optimal distance and geometry for interaction with the target.

In related series of compounds, such as N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, the length of the alkyl linker between the pyridine and piperazine (B1678402) rings was found to be a critical determinant of their inhibitory activity against Leishmania CYP51 and CYP5122A1. nih.gov This highlights the importance of the linker in positioning the key pharmacophoric elements for optimal interaction with the target.

Rational Drug Design Strategies

Rational drug design strategies are employed to systematically discover and develop new drug candidates. This approach often involves identifying a lead compound and then iteratively modifying its structure to improve its potency, selectivity, and pharmacokinetic properties.

The identification of a lead compound is the first step in many drug discovery programs. A lead compound is a molecule that exhibits a desired biological activity, but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The this compound scaffold can serve as a starting point for lead optimization.

Once a lead compound is identified, it undergoes a process of chemical modification to improve its drug-like properties. This can involve a variety of strategies, including:

Structure-based drug design: If the three-dimensional structure of the biological target is known, it can be used to guide the design of more potent and selective inhibitors.

SAR-guided optimization: The information gleaned from SAR studies is used to make targeted modifications to the lead compound's structure. For example, if a particular substituent is found to be beneficial for activity, analogs incorporating that feature can be synthesized and tested.

Scaffold hopping: In some cases, the core scaffold of the lead compound may be replaced with a different chemical moiety that retains the key pharmacophoric elements but has improved properties.

An example of lead optimization can be seen in the development of potent 5-HT4 receptor agonists, where a series of novel benzamide (B126) derivatives were synthesized by altering the 4-fluorophenylalkyl moiety of the lead compound cisapride. This led to the identification of compounds with high 5-HT4 receptor binding affinities and low hERG affinities. nih.gov

Bioisosteric Replacements in Compound Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity, all while maintaining the original chemical structure's essential interactions with its biological target. mdpi.com This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties.

For this compound, bioisosteric replacements can be considered for both the piperidine and pyridine rings to fine-tune its properties. The piperidine ring is a common motif in many approved drugs and is often a target for bioisosteric replacement to improve potency and metabolic profiles. researchgate.net

Table 1: Potential Bioisosteric Replacements for the Piperidine Ring

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Piperidine | 3-Azabicyclo[3.1.1]heptane | Can mimic the pyridine fragment and act as a non-chiral analog of piperidine, potentially improving solubility, metabolic stability, and lipophilicity. chemrxiv.org |

| Piperidine | 1-Azaspiro[3.3]heptane | Can decrease lipophilicity (logD) and may serve as a new generation of piperidine bioisosteres. researchgate.net |

| Piperidine | Pyrrolidine | Can alter the ring size and conformation, potentially leading to different receptor interactions and selectivity. |

| Piperidine | Cyclohexane | Removes the basic nitrogen, which could be useful if the nitrogen is not critical for receptor binding but contributes to off-target effects or poor pharmacokinetics. |

The pyridine ring can also be a subject for bioisosteric modification. For instance, replacing the pyridine with other heteroaromatic rings can modulate the compound's electronic properties and hydrogen bonding capacity. In some cases, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance biological activity. chemrxiv.org

Table 2: Potential Bioisosteric Replacements for the Pyridine Ring

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Pyridine | Thiophene | Can alter the electronic distribution and hydrogen bonding capabilities, potentially improving target binding affinity. |

| Pyridine | Pyridazine | Can introduce different electronic and steric properties, which may lead to improved pharmacological profiles. mdpi.com |

| Pyridine | Phenyl | Can change the hydrogen bonding pattern and lipophilicity, which may affect target selectivity and pharmacokinetic properties. |

| Pyridine | Pyrazole | Can act as a mimic for a protonated piperazine and may form different hydrogen bond interactions with the target protein. google.com |

Strategies for Enhanced Selectivity and Efficacy

Enhancing the selectivity and efficacy of a lead compound is a primary goal in drug discovery. For derivatives of this compound, several strategies can be employed. The spatial arrangement of substituents on the piperidine and pyridine rings can significantly influence binding affinity and selectivity towards specific biological targets. evitachem.com

One approach is to introduce substituents that can form specific interactions with the target protein. For example, in the context of lysine-specific demethylase 1 (LSD1) inhibitors, a piperidin-4-ylmethyl group was found to significantly increase inhibitory activity and selectivity. nih.gov This suggests that the pyridinylmethyl group in this compound could be crucial for its biological activity.

Another strategy involves modifying the core structure to optimize its interaction with the binding site. Structure-activity relationship (SAR) studies on piperidine-4-carboxamide derivatives have shown that substituting the N-benzylcarboxamide group with different cyclic or linear moieties can improve sigma-1 receptor affinity and selectivity. google.co.in For instance, a tetrahydroquinoline derivative with a 4-chlorobenzyl moiety on the piperidine nitrogen showed very high sigma-1 affinity and selectivity. google.co.in

Table 3: Strategies to Enhance Selectivity and Efficacy

| Strategy | Example Application to this compound | Potential Outcome |

| Introduction of Specific Substituents | Addition of electron-withdrawing or donating groups to the pyridine ring. | Modulate pKa and hydrogen bonding capacity, leading to improved target engagement. |

| Conformational Restriction | Introduction of a bicyclic core to replace the flexible piperidine ring. | Reduce the number of accessible conformations, potentially increasing affinity and selectivity for the target. researchgate.netchemrxiv.org |

| Modulation of Physicochemical Properties | Introduction of polar groups or replacement of lipophilic moieties. | Improve solubility and metabolic stability, leading to better bioavailability and efficacy. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of different parts of the molecule and evaluation of biological activity. | Identify key structural features responsible for activity and selectivity, guiding further optimization. |

Compound Library Development and Screening for Drug Discovery

The development of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify new hit compounds. mdpi.com The this compound scaffold is a suitable starting point for the creation of such libraries due to its chemical tractability and the presence of multiple points for diversification. evitachem.comresearchgate.net

The synthesis of libraries based on this scaffold would typically involve the parallel synthesis of a large number of analogs. nih.gov The piperidine nitrogen, the hydroxyl group on the piperidine ring, and various positions on the pyridine ring can be functionalized to create a diverse set of compounds. For example, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs was synthesized to explore the SAR of M1 muscarinic acetylcholine (B1216132) receptor antagonists. googleapis.com A similar approach could be applied to the this compound scaffold.

Table 4: Example of a Diversified Library Based on this compound

| R1 (on Pyridine) | R2 (on Piperidine-N) | R3 (at 3-position) |

| H | Pyridin-4-ylmethyl | -OH |

| -CH3 | Pyridin-4-ylmethyl | -OH |

| -Cl | Pyridin-4-ylmethyl | -OH |

| -OCH3 | Pyridin-4-ylmethyl | -OH |

| H | Benzyl | -OH |

| H | Phenethyl | -OH |

| H | Pyridin-4-ylmethyl | -OCH3 |

| H | Pyridin-4-ylmethyl | =O |

Once a library is synthesized, it can be screened against a variety of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify compounds with desired biological activity. nih.govgoogle.com

Development as Pharmaceutical Building Blocks and Intermediates in Drug Synthesis

This compound is recognized as a valuable building block for the synthesis of more complex molecules in medicinal chemistry. mdpi.comevitachem.com Its bifunctional nature, with a nucleophilic secondary amine and a hydroxyl group, allows for a variety of chemical transformations.

The synthesis of this compound itself can be achieved through multi-step sequences, often starting with the formation of the piperidine ring followed by the introduction of the pyridin-4-ylmethyl group. mdpi.com For example, a common route to similar piperidine derivatives involves the Strecker-type condensation of a piperidone with an amine and cyanide, followed by further modifications. researchgate.net

This building block can be used as a key intermediate in the synthesis of a range of pharmaceutical agents. For instance, piperidine derivatives are crucial components of drugs targeting the central nervous system, and this compound could be used in the development of new treatments for neurological and psychiatric disorders. nih.gov The synthesis of potent inhibitors of lysine-specific demethylase 1 (LSD1) has been reported using 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, highlighting the importance of the piperidine-pyridine linkage in achieving high potency. nih.govnih.gov

Table 5: Chemical Reactions for the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Potassium permanganate, chromium trioxide | 1-Pyridin-4-ylmethyl-piperidin-3-one |

| Reduction | Palladium catalysts, sodium borohydride | Derivatives with a reduced pyridine ring (e.g., piperidine) |

| Substitution | Halogenating agents | Halogenated derivatives on the piperidine or pyridine ring |

| N-Alkylation/Arylation | Alkyl halides, aryl halides with a suitable catalyst | N-substituted derivatives |

| O-Alkylation/Acylation | Alkyl halides, acyl chlorides | Ether or ester derivatives at the 3-position |

The versatility of this compound as a synthetic intermediate makes it an important tool for medicinal chemists in the quest for novel and effective drugs. mdpi.com

Computational Approaches in the Study of 1 Pyridin 4 Ylmethyl Piperidin 3 Ol

In Silico Prediction of Biological Targets

The unique structural architecture of 1-Pyridin-4-ylmethyl-piperidin-3-ol, which combines a piperidine (B6355638) ring with a pyridin-4-ylmethyl substituent, suggests a high potential for diverse interactions with biological macromolecules. evitachem.com In silico target prediction methodologies are employed to identify the most probable protein targets for a given small molecule. These methods often rely on machine learning algorithms trained on vast datasets of known ligand-target interactions. By analyzing the compound's structural features and comparing them to the pharmacophores of known active molecules, these predictive tools can generate a ranked list of potential biological targets.

For compounds containing piperidine and pyridine (B92270) rings, the range of predicted targets is often broad, encompassing receptors, enzymes, and ion channels. mdpi.com The nitrogen atoms in both the piperidine and pyridine rings can act as hydrogen bond acceptors, while the pyridine ring can also participate in π-stacking interactions. evitachem.com These features are common in ligands for a variety of targets within the central nervous system and other biological systems. While specific in silico target prediction studies for this compound are not extensively documented in publicly available literature, the general approach for similar heterocyclic compounds involves screening against databases of known protein binding sites. The predicted targets would then require experimental validation to confirm the interaction and its functional consequence.

Molecular Docking and Binding Mode Analysis with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in understanding the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex. For this compound, docking studies would be performed against the binding sites of computationally predicted or experimentally identified biological targets.

The process involves generating a three-dimensional model of the compound and placing it into the active site of a target protein. The algorithm then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The resulting low-energy poses provide insights into the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl group on the piperidine ring and the nitrogen atom in the pyridine ring of this compound are likely to form crucial hydrogen bonds with amino acid residues in a protein's active site.

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The prediction is based on a training set of several hundred thousand compounds with known biological activities. The output of a PASS analysis is a list of potential biological activities with a corresponding probability to be active (Pa) and inactive (Pi).

A PASS analysis for this compound would likely predict a wide range of biological activities, reflecting the versatility of the piperidine and pyridine scaffolds. These predictions can guide further experimental investigations by highlighting the most probable therapeutic applications of the compound. For example, PASS may predict activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects. These predictions, while not definitive, provide a valuable starting point for focused biological screening. Although a specific PASS analysis for this compound is not published, the methodology is widely applied in the early stages of drug discovery for novel heterocyclic compounds.

Analysis of Physiochemical Properties Relevant to Pharmacokinetics

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. In silico tools are routinely used to predict these properties at the early stages of drug discovery, helping to identify candidates with favorable drug-like characteristics. nih.gov For this compound, several key physicochemical properties can be computationally estimated.

These properties are critical for predicting the compound's behavior in the body. For example, a moderate molecular weight and a balanced logP value are often associated with good oral bioavailability. The number of hydrogen bond donors and acceptors influences solubility and membrane permeability. The polar surface area is a key indicator of a molecule's ability to cross the blood-brain barrier. While a comprehensive experimental analysis of this compound's physicochemical properties is not available, computational predictions for it and a closely related compound, 1-(pyridin-4-ylmethyl)piperidin-4-one, provide valuable insights.

Table 1: Predicted Physicochemical Properties

| Property | Value (for 1-(pyridin-4-ylmethyl)piperidin-4-one) | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Formula | C11H14N2O nih.gov | Basic information for all calculations. |

| Molecular Weight | 190.24 g/mol nih.gov | Influences diffusion and transport across membranes. |

| XLogP3-AA | 0.1 nih.gov | A measure of lipophilicity, affecting absorption and distribution. |

| Polar Surface Area | 33.2 Ų nih.gov | Correlates with membrane permeability. |

| Hydrogen Bond Donors | 0 nih.gov | Influences solubility and binding to targets. |

It is important to note that the data in Table 1 is for a structurally similar ketone, and the hydroxyl group in this compound would alter these values, particularly increasing the hydrogen bond donor count to 1. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on similar piperidine-containing compounds have confirmed the importance of these properties in determining their potential as therapeutic agents. mdpi.com

Challenges and Future Research Directions for 1 Pyridin 4 Ylmethyl Piperidin 3 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol and its analogues is a key area of research, with a focus on improving efficiency, yield, and stereoselectivity. evitachem.com Traditional synthesis generally involves a multi-step process that includes the formation of the piperidine (B6355638) ring followed by the introduction of the pyridin-4-ylmethyl group. evitachem.com

Future advancements are aimed at developing more streamlined and efficient synthetic methodologies. Key areas of exploration include:

Advanced Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors is a common method for forming the piperidine core. nih.gov Research is ongoing to develop more efficient and selective catalysts. For instance, heterogeneous catalysts based on cobalt, ruthenium, and nickel have been developed for the hydrogenation of pyridines, sometimes allowing the reaction to proceed in more environmentally friendly solvents like water. mdpi.com Non-metal alternatives, such as boron ions in the presence of hydrosilanes, are also being explored for the diastereoselective reduction of pyridines. mdpi.com

One-Pot Processes: Combining multiple synthetic steps, such as hydrogenation and functionalization, into a single "one-pot" process is a major goal to make syntheses faster and more cost-effective. nih.gov This approach minimizes the need for isolating intermediates. researchgate.net

Novel Cyclization Strategies: Intramolecular cyclization presents a powerful method for constructing the piperidine ring. nih.gov Modern approaches under investigation include gold-catalyzed oxidative amination of alkenes and radical-mediated cyclizations, which can create substituted piperidines with high levels of control. nih.gov

Optimized Condensation Reactions: Strecker-type reactions, involving the condensation of a piperidone precursor with an amine and a cyanide source, offer an efficient route to key intermediates for producing functionalized piperidines. researchgate.net

Advanced Pharmacological Characterization and Target Validation

A primary challenge is the comprehensive pharmacological profiling of this compound to identify and validate its biological targets. The piperidine-pyridine scaffold is known to interact with a range of biological targets, particularly in the central nervous system and in oncology. chemimpex.comnih.gov

Future research should focus on:

Kinase Inhibition: Piperidine-3-ol derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer and lymphoma. nih.gov Further studies are needed to determine the specific inhibitory profile of this compound against ALK and other related kinases.

Epigenetic Modulation: Analogues containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been shown to be potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a crucial enzyme in cancer gene expression. nih.gov These compounds demonstrated high potency and selectivity over related enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.gov Validating whether this compound shares this activity is a critical next step.

Neurotransmitter Receptor Modulation: The piperidine scaffold is a privileged structure for developing agents that target the central nervous system. chemimpex.com Comprehensive screening against a panel of neurotransmitter receptors and transporters is required to uncover potential applications in neuropharmacology.

Table 1: Inhibitory Activity of Designed 3-(Piperidin-4-ylmethoxy)pyridine Analogues Against LSD1 and MAOs Data extracted from a study on related pyridine-piperidine compounds. nih.gov

| Compound | LSD1 Ki (nM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| Analogue 1 | 29 | >10 | 4.7 | >345-fold | 162-fold |

| Analogue 2 | 35 | 11.7 | >20 | 334-fold | >571-fold |

| Analogue 3 | 47 | >20 | >20 | >426-fold | >426-fold |

Elucidation of Comprehensive Mechanisms of Action

Once primary biological targets are validated, a significant challenge lies in elucidating the precise molecular mechanisms through which this compound exerts its effects. This involves moving beyond simple binding affinity to understand the downstream cellular consequences.

Key research directions include:

Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzyme or receptor can reveal the specific molecular interactions responsible for its activity and selectivity. nih.gov This provides a rational basis for further optimization.

Cellular Pathway Analysis: Research must investigate how target engagement translates into a cellular response. For example, as an LSD1 inhibitor, it would be crucial to confirm that the compound increases cellular levels of H3K4 methylation and inhibits the proliferation of cancer cells. nih.gov For ALK, the key mechanism to confirm is the inhibition of receptor autophosphorylation in cells. nih.gov

Cancer Metastasis Pathways: Some piperidine-pyridine derivatives have been shown to influence cancer progression by down-regulating the epithelial-mesenchymal transition (EMT), a critical process in cell migration and metastasis. nih.gov Investigating whether this compound affects EMT-related proteins like E-cadherin and vimentin (B1176767) could uncover new mechanisms of anti-cancer activity. nih.gov

Exploration of New Therapeutic Applications

Based on its pharmacological profile, this compound and its derivatives could have applications in several disease areas. The challenge is to rigorously evaluate this potential in relevant preclinical models.

Oncology: The most promising applications appear to be in cancer therapy. nih.gov Given the activity of related compounds against targets like ALK and LSD1, future research should explore its efficacy in models of anaplastic large-cell lymphoma, non-small cell lung cancer, and various leukemias and solid tumors. nih.govnih.gov

Neurological Disorders: The structural similarity of the piperidine-pyridine core to psychoactive agents suggests potential for treating neurological and psychiatric conditions by modulating neurotransmitter systems. chemimpex.com

Infectious Diseases: Piperidine alkaloids and their derivatives have historically shown a broad range of biological properties, including potential as antiparasitic or antimicrobial agents. mdpi.com Screening against a panel of pathogens could reveal currently unexplored therapeutic avenues. evitachem.com

Design of Highly Selective and Potent Analogues with Optimized Pharmacological Profiles

A central and ongoing challenge in medicinal chemistry is the iterative optimization of lead compounds. For this compound, this involves designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Future design strategies should consider:

Stereochemistry: The stereochemistry of the piperidin-3-ol ring is known to be critical for biological activity. In studies of ALK inhibitors, trans-4-aryl-piperidine-3-ols were found to be significantly more potent in vivo than their cis diastereomers, highlighting the importance of precise three-dimensional structure. nih.gov

Scaffold Modification: As demonstrated in the development of LSD1 inhibitors, replacing a chemically reactive moiety (like cyclopropylamine) with a stable pyridine core can lead to potent and drug-like inhibitors. nih.gov Systematic modification of both the pyridine and piperidine rings of this compound is necessary to map the structure-activity relationship (SAR).

Pharmacokinetic Optimization: Research on related piperidine-3-ol derivatives has shown they possess more favorable physicochemical and pharmacokinetic properties compared to more highly substituted analogues like piperidine-3,4-diols. nih.gov Future work must focus on optimizing properties such as solubility and membrane permeability to ensure the compound can effectively reach its biological target in the body.

Q & A

Q. What are the recommended synthetic routes for 1-Pyridin-4-ylmethyl-piperidin-3-ol, and how can reaction conditions be optimized?

A common method involves condensation reactions between pyridine derivatives and piperidine precursors, often catalyzed by acid or base. For example, describes a protocol where aromatic acid chlorides are condensed with amine-containing intermediates under reflux conditions (e.g., xylene at 120–140°C for 24–30 hours). Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Spectroscopy : IR for functional group verification (e.g., hydroxyl and pyridine ring vibrations) and NMR (¹H/¹³C) for positional isomer confirmation.

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 262.3 for C₁₅H₁₈N₂O₂).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or residual solvents; these require iterative reanalysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS hazard codes H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (STOT SE 3, H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

Discrepancies may stem from:

- Purity Variability : Impurities (e.g., unreacted intermediates) can skew receptor binding assays. Validate purity via orthogonal methods (e.g., LC-MS).

- Solvent Effects : DMSO or ethanol residues may alter solubility or activity. Use lyophilized samples for dose-response studies.

- Assay Conditions : Adjust pH, temperature, and co-factor concentrations to match physiological environments. Triangulate data from in vitro (e.g., HEK293 cells) and in silico (molecular docking) models .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- ADMET Modeling : Use tools like SwissADME to predict LogP (hydrophobicity), blood-brain barrier permeability, and CYP450 interactions. For example, the compound’s hydroxyl group may enhance solubility but reduce membrane penetration.

- Docking Simulations : Map interactions with target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Focus on hydrogen bonding with the pyridine nitrogen and piperidine hydroxyl .

Q. How can structural modifications enhance the stability of this compound in aqueous solutions?

- Prodrug Design : Acetylate the hydroxyl group to reduce hydrolysis.

- Salt Formation : Prepare hydrochloride salts to improve crystallinity and shelf life.

- Cyclodextrin Encapsulation : Use β-cyclodextrin to shield the compound from oxidative degradation. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s receptor selectivity?

- Dose-Response Replication : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Binding Assays : Compare radioligand displacement (e.g., ³H-labeled antagonists) with functional assays (cAMP or calcium flux).

- Metabolite Screening : Check for in situ degradation products that may act as off-target agonists/antagonists .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.